molecular formula C17H19FN2O B6638408 2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide

2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide

Cat. No.: B6638408
M. Wt: 286.34 g/mol
InChI Key: SXYVSANUYKUPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide is a chemical compound with a complex structure that includes a fluorophenyl group, a propan-2-ylamino group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide typically involves the reaction of 2-fluorophenylpropan-2-amine with 4-aminophenylacetic acid. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of amines .

Scientific Research Applications

2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to the desired therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[4-[1-(2-Fluorophenyl)propan-2-ylamino]phenyl]acetamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[4-[1-(2-fluorophenyl)propan-2-ylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c1-12(10-14-4-2-3-5-16(14)18)20-15-8-6-13(7-9-15)11-17(19)21/h2-9,12,20H,10-11H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYVSANUYKUPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)NC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.